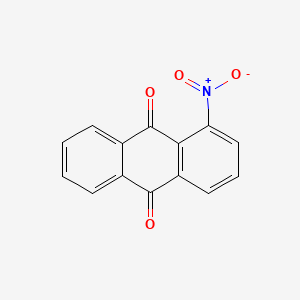
1-Nitroanthraquinone
货号 B1630840
:
82-34-8
分子量: 253.21 g/mol
InChI 键: YCANAXVBJKNANM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04892686
Procedure details


With stirring, 0.38 part (3.89 mmol) of potassium acetate is dissolved in 5 parts of glacial acid at 90° C. Then 2.1 parts (7.77 mmol; 4 equivalents) of potassium persulfate are added, whereupon a white suspension forms. Then 1.0 g (3.84 mmol) of nitrodihydroanthraquinone is added. After stirring for 3 hours at 90° C., the mixture is cooled and poured into 50 ml of water. The precipitate is isolated by filtration, washed with water, and dried. The residue is extracted by boiling 3 times in toluene. Partial concentration of the mother liquors and subsequent cooling and filtration give 0.84 part (86% of theory) of 1-nitroanthraquinone with a melting point of 228°-230° C.
Name
potassium acetate
Quantity
3.89 mmol
Type
reactant
Reaction Step One


Name
nitrodihydroanthraquinone
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
C([O-])(=O)C.[K+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].[N+:18]([CH:21]1[C:34]2[C:33](=[O:35])[C:32]3[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=3)[C:26](=[O:36])[C:25]=2[CH:24]=[CH:23][CH2:22]1)([O-:20])=[O:19]>O>[N+:18]([C:21]1[C:34]2[C:33](=[O:35])[C:32]3[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=3)[C:26](=[O:36])[C:25]=2[CH:24]=[CH:23][CH:22]=1)([O-:20])=[O:19] |f:0.1,2.3.4|
|
Inputs


Step One
|
Name
|
potassium acetate
|
|
Quantity
|
3.89 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
7.77 mmol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Step Three
|
Name
|
nitrodihydroanthraquinone
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
With stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 3 hours at 90° C.
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate is isolated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue is extracted
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Partial concentration of the mother liquors
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
subsequent cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 86% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

